molecular formula C40H27N3O4 B5111976 N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide CAS No. 5540-36-3

N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide

Numéro de catalogue B5111976
Numéro CAS: 5540-36-3
Poids moléculaire: 613.7 g/mol
Clé InChI: UADAHPHEXVDHMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide, commonly known as DBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBI is a member of the benzodiazepine family and has been found to exhibit anxiogenic effects in animal models, making it a promising candidate for the development of novel anxiolytic drugs.

Mécanisme D'action

DBI acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
DBI has been found to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the regulation of ion channels, and the inhibition of voltage-gated calcium channels. These effects contribute to the anxiolytic, anticonvulsant, and sedative properties of DBI.

Avantages Et Limitations Des Expériences En Laboratoire

DBI has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to bind specifically to the GABA-A receptor. However, DBI has some limitations, such as its low water solubility and potential toxicity at high doses.

Orientations Futures

There are several potential future directions for research on DBI, including the development of novel anxiolytic drugs based on its structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders.
In conclusion, DBI is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its ability to modulate GABA-A receptor activity makes it a promising candidate for the development of novel anxiolytic drugs, and its anticonvulsant and sedative effects suggest potential therapeutic applications for neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of DBI and to explore its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of DBI involves the reaction of 2-biphenylamine with phthalic anhydride and isophthalic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.

Applications De Recherche Scientifique

DBI has been extensively studied in the field of neuroscience due to its potential as an anxiolytic drug. It has been found to bind to the GABA-A receptor, which is the target of many clinically used anxiolytics such as benzodiazepines. DBI has also been shown to have anticonvulsant and sedative effects in animal models.

Propriétés

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H27N3O4/c44-37(41-35-21-11-9-17-31(35)26-13-3-1-4-14-26)28-23-29(25-30(24-28)43-39(46)33-19-7-8-20-34(33)40(43)47)38(45)42-36-22-12-10-18-32(36)27-15-5-2-6-16-27/h1-25H,(H,41,44)(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAHPHEXVDHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=CC=C6C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386027
Record name STK295996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(biphenyl-2-yl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

CAS RN

5540-36-3
Record name STK295996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.